N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, a sulfanyl-acetamide moiety at position 3, and a 4-acetylphenyl group on the acetamide nitrogen. This compound belongs to a class of molecules designed for diverse biological applications, including antimicrobial, anti-inflammatory, and antioxidant activities . Its synthesis involves a multi-step process: (1) formation of potassium-pyridine-dithiocarbazate from isoniazid and CS₂, (2) cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and (3) alkylation with N-substituted α-chloroacetanilides . The 4-amino group on the triazole and the acetyl group on the phenyl ring are critical for modulating electronic properties and biological interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)12-2-4-14(5-3-12)20-15(25)10-26-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h2-9H,10,18H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUWOCPGPOXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the acetylation of aniline to form 4-acetylaniline. This intermediate is then reacted with 2-bromoacetic acid to form N-(4-acetylphenyl)-2-bromoacetamide. The final step involves the nucleophilic substitution of the bromine atom with the triazolyl group, which is synthesized separately through a series of reactions involving pyridine and hydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity and chemical properties .
Scientific Research Applications
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound with a triazole ring, an acetyl group, and a sulfur-containing moiety, with a unique arrangement of functional groups that may contribute to potential biological activities. The presence of pyridine and triazole rings suggests that this compound may exhibit significant pharmacological properties, particularly in antimicrobial and antitumor activities.
Synthesis and Monitoring
The synthesis of N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps that require careful monitoring and purification processes such as recrystallization to obtain high-purity products. Thin-layer chromatography (TLC) is used to monitor the reactions to ensure purity and yield.
Potential Applications
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various fields:
- Scientific Research It is used in diverse scientific research.
- Biological Activities The compound has shown promising biological activities.
- Interaction Studies These studies are crucial for understanding how N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide interacts with biological targets.
Comparison with Similar Compounds
The uniqueness of N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups that potentially enhance its biological activity compared to similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[4-(acetaminophen)] - 2-{[5-(pyridin)] - 1,2,4-triazole} | Similar triazole and pyridine moieties | Focus on analgesic properties |
| N-[3-acetylaniline]-2-{[5-(pyridin)] - 1,2,4-triazole} | Contains aniline instead of phenylethylene | Potential for different biological activities |
| N-[phenethyl]-2-{[5-(pyridin)] - 1,2,4-triazole} | Lacks acetyl group | May exhibit different solubility and stability profiles |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyridinyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting or modulating their activity. The acetylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several triazole-based acetamides, differing primarily in substituents on the phenyl ring, pyridinyl position, and triazole modifications. Key analogues include:
†Calculated using molecular formulas from cited evidence.
Key Observations:
- Phenyl Ring Substituents :
- Electron-withdrawing groups (e.g., acetyl in the target compound, chloro in KA3 ) enhance antimicrobial and anti-inflammatory activities compared to electron-donating groups (e.g., methoxy in ).
- Bulky substituents (e.g., isopropyl in OLC-12 , butyl in OLC15 ) influence receptor specificity (agonist vs. antagonist).
- Pyridinyl Position :
Pharmacological Data
Antimicrobial Activity:
- The target compound's derivatives (e.g., KA3, KA4) showed MIC values as low as 12.5 µg/mL against E. coli and S. aureus, outperforming reference drugs like ampicillin .
Anti-inflammatory Activity:
- The target compound's derivatives (e.g., KA11, KA14) demonstrated 70–80% inhibition of protein denaturation at 10 mg/kg, comparable to diclofenac sodium .
- Furan-2-yl analogues ( ) exhibited anti-exudative activity but lower potency than the pyridinyl-containing target compound.
Structure-Activity Relationship (SAR)
Electron-Withdrawing Groups :
- Acetyl (target compound), nitro, and chloro substituents enhance anti-inflammatory and antimicrobial activities by increasing electrophilicity and membrane penetration .
Pyridinyl Position :
- Pyridin-4-yl (target compound) vs. pyridin-3-yl (VUAA-1) affects interaction with aromatic residues in receptor binding pockets .
Triazole Amino Group: The 4-amino group stabilizes interactions via hydrogen bonding, critical for activity retention .
Biological Activity
N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring, an acetyl group, and a sulfur-containing moiety. The presence of pyridine and triazole rings suggests significant pharmacological properties, particularly in antimicrobial and antitumor activities.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Contributes to biological activity through interaction with biological targets. |
| Acetyl Group | Enhances solubility and potential bioavailability. |
| Pyridine Moiety | Associated with various pharmacological effects. |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess significant antifungal and antibacterial effects, which may be attributed to their ability to inhibit key enzymes involved in microbial metabolism .
Antitumor Activity
This compound has been investigated for its antitumor potential. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular processes such as DNA synthesis and cell division .
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids identified novel anticancer compounds through drug library screening. The results indicated that triazole derivatives exhibited enhanced anti-proliferative activity compared to standard treatments .
- Stress-Protective Effects : Another investigation focused on the stress-protective properties of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in models of acute immobilization stress. The findings suggested that similar triazole compounds could mitigate liver damage under stress conditions .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Disruption : By interfering with the cell cycle, it can induce apoptosis in malignant cells.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Synthesis involves multi-step reactions, including cyclization of hydrazide derivatives and alkylation with α-chloroacetonitrile. Key parameters to optimize:
- Temperature : Maintain 70–80°C during cyclization to avoid side reactions .
- Solvent : Use ethanol or DMF for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
- Data Insight : Yields typically range from 45% to 68% under optimized conditions. Purity >95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), acetyl groups (δ 2.1–2.3 ppm), and triazole/thioether linkages .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
Q. How can reaction progress be monitored to minimize by-products?
- Methodology :
- TLC : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- HPLC : Track intermediate retention times (e.g., triazole-thiol at 4.2 min, final product at 6.8 min) .
- In-situ FTIR : Monitor disappearance of S-H or C≡N stretches during key steps .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodology :
- SAR Studies : Compare analogs with substituents like Cl, CH₃, or OCH₃ on the phenyl ring. Example findings:
- Anti-exudative activity : Substituents at the 4-position (e.g., Cl) enhance activity (65% inhibition vs. 45% for unsubstituted analogs) .
- Antimicrobial potency : Pyridinyl groups improve binding to bacterial enzymes (IC₅₀: 12 µM vs. 28 µM for phenyl derivatives) .
- Docking Simulations : Pyridinyl-triazole moiety interacts with COX-2 active site (binding energy: -9.2 kcal/mol) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) .
- MD Simulations : Assess stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) for membrane-targeting analogs .
- ADMET Prediction : Use SwissADME to optimize logP (<3.5) and reduce hepatotoxicity risk .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Analysis :
- Anti-inflammatory vs. Cytotoxicity : A dose-dependent response was observed (e.g., 10 mg/kg reduced edema by 58% in rats but showed cytotoxicity at 50 mg/kg) .
- Confounding Factors : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin) impact IC₅₀ values .
- Resolution Strategy :
- Standardize assays (e.g., CLSI guidelines for antimicrobial tests) .
- Validate targets via siRNA knockdown or knockout models .
Key Recommendations for Researchers
- Prioritize HPLC-UV for purity checks and NMR for structural validation.
- Use dose-response curves to mitigate bioactivity contradictions.
- Combine SAR with computational tools for rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
